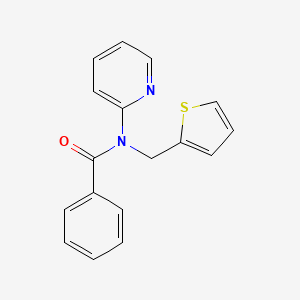![molecular formula C22H24N2O2S B11339438 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B11339438.png)
(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the piperidine ring, and the attachment of the propan-2-yloxybenzoyl group. One common synthetic route is as follows:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole core with a piperidine derivative, such as 4-piperidone, under basic conditions.
Attachment of Propan-2-yloxybenzoyl Group: The final step involves the acylation of the piperidine-substituted benzothiazole with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-{1-[4-(METHOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
2-{1-[4-(ETHOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
The uniqueness of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H24N2O2S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |
InChI |
InChI=1S/C22H24N2O2S/c1-15(2)26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,15-16H,11-14H2,1-2H3 |
InChI Key |
RILZUQIXVWEFAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B11339358.png)

![N-(2,5-dimethoxyphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11339372.png)
![N-(3,4-difluorophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339374.png)
![1-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B11339382.png)
![2-(4-ethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339384.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B11339388.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-ethoxybenzamide](/img/structure/B11339406.png)
![N-[5,7-bis(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]furan-2-carboxamide](/img/structure/B11339409.png)
![2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11339410.png)
![N-(biphenyl-2-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339415.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)

![2-(2,3-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B11339434.png)
